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Compound of Interest

Compound Name: 5-Cyclopropylpyridin-2-amine

Cat. No.: B1371323

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclopropylpyridin-2-
amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopropylpyridin-2-amine is a heterocyclic organic compound that has garnered interest
within the scientific community, particularly in the fields of medicinal chemistry and drug
discovery.[1][2] Its structure, featuring a pyridine core substituted with a primary amine and a
cyclopropyl group, makes it a valuable building block for the synthesis of more complex
molecules with potential therapeutic applications.[1][2] The strategic placement of these
functional groups can significantly influence biological activity, making the molecule a key
intermediate in the development of novel inhibitors for specific enzymes or receptors,
particularly those targeting neurological and psychiatric disorders.[1]

A thorough understanding of the physicochemical properties of a compound like 5-
Cyclopropylpyridin-2-amine is fundamental to its successful application. These properties—
including solubility, lipophilicity, and ionization state—govern a molecule's behavior in biological
systems, dictating its absorption, distribution, metabolism, and excretion (ADME). Optimizing
these parameters is a central challenge in transforming a promising lead molecule into a viable
drug candidate.[3] This guide provides a comprehensive overview of the known and predicted
physicochemical properties of 5-Cyclopropylpyridin-2-amine, details the experimental
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methodologies for their determination, and discusses the implications of these properties in the
context of pharmaceutical research.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its identity and
structure. The key identifiers and structural features of 5-Cyclopropylpyridin-2-amine are
outlined below.

Molecular Formula: CsH1oN2[1][4]

Molecular Weight: 134.18 g/mol [1][4]

CAS Number: 893738-68-6[1][4]

IUPAC Name: 5-cyclopropylpyridin-2-amine[4]

The molecule consists of a six-membered aromatic pyridine ring, which imparts a degree of
planarity and specific electronic properties. The primary amine (-NH2) at the 2-position is a key
hydrogen bond donor and a weak base, allowing the molecule to become protonated. The
cyclopropyl group at the 5-position is a small, strained, non-polar ring. In drug design,
cyclopropyl groups are often used as "metabolic blockers" to prevent oxidation at that position
and can improve binding affinity to protein targets through favorable hydrophobic interactions.

Core Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic
and pharmacodynamic profile. The following table summarizes the key available data for 5-
Cyclopropylpyridin-2-amine.
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Property Value Source | Comment
Appearance Light yellow to yellow solid [4]

Boiling Point 273.5+28.0°C [1][4] (Predicted)
Density 1.188 + 0.06 g/cm?3 [4] (Predicted)

[4] (Predicted, for the

pKa 6.88 £ 0.13 ) )
conjugate acid)

Room temperature, inert
Storage _ [4]
atmosphere, keep in dark

Spectroscopic Profile

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure, confirming its
identity and purity. The data provided by techniques such as NMR, Mass Spectrometry, and IR
spectroscopy are indispensable for chemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. Based on published data for 5-Cyclopropylpyridin-2-amine, the following spectral
assignments can be made.[4]

e 'H NMR (400 MHz, CDCls):

o

0 7.89 (d, J = 2.4 Hz, 1H): Corresponds to the proton on the pyridine ring at position 6
(adjacent to the nitrogen), showing a small coupling to the proton at position 4.

o 6 7.11 (dd, J = 8.4, 2.4 Hz, 1H): Represents the proton at position 4 of the pyridine ring,
coupled to both the proton at position 3 and the proton at position 6.

o 06.42 (d, J = 8.4 Hz, 1H): The proton at position 3 of the pyridine ring, adjacent to the
amine group.

o 0 4.19 (s, 2H): A broad singlet corresponding to the two protons of the primary amine
group (-NH2).
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o 0 1.80-1.73 (m, 1H): The methine proton (-CH) of the cyclopropyl group.

o 6 0.93-0.81 (m, 2H): Two of the methylene protons (-CHz) on the cyclopropyl ring.

o 0 0.62-0.51 (m, 2H): The other two methylene protons (-CHz) on the cyclopropyl ring.

e 13C NMR (100 MHz, CDCl3):

o 9 156.4: Carbon at position 2, bonded to the amine group.

[e]

0 146.2: Carbon at position 6.

[e]

0 135.6: Carbon at position 4.

o

0 129.0: Carbon at position 5, bonded to the cyclopropyl group.

[¢]

0 108.4: Carbon at position 3.

[¢]

0 12.2: The methine carbon of the cyclopropyl group.

[e]

0 7.5: The two equivalent methylene carbons of the cyclopropyl group.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural
information through fragmentation patterns. For 5-Cyclopropylpyridin-2-amine, the expected
molecular ion peak [M]* would be at an m/z (mass-to-charge ratio) of 134, corresponding to its
molecular weight.[4] Electron impact (El) ionization would likely lead to fragmentation, with a
prominent peak observed at m/z 134, as reported in GC-MS data.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 5-
Cyclopropylpyridin-2-amine, the following characteristic absorption bands are expected:

» N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the
3300-3500 cm~1 region, corresponding to the asymmetric and symmetric N-H stretches.[5][6]
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e N-H Bending: A medium to strong scissoring vibration is typically observed for primary
amines in the 1580-1650 cm~1 range.[5][7]

e Aromatic C=C and C=N Stretching: Multiple sharp, medium-intensity bands are expected in
the 1400-1600 cm~! region, characteristic of the pyridine ring.

e C-N Stretching: A strong band for the aromatic amine C-N stretch is expected between 1250-
1335 cm~1[5]

e Cyclopropyl C-H Stretching: C-H stretches for the cyclopropyl ring will appear just above
3000 cm~1.

Synthesis and Purification Workflow

Understanding the synthesis of a compound provides context for potential impurities and the
scale of production. A common and effective method for synthesizing 5-Cyclopropylpyridin-2-
amine is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4]

The process involves coupling 2-Amino-5-bromopyridine with cyclopropylboronic acid in the
presence of a palladium catalyst (e.g., Pd(OAc)z2), a phosphine ligand (e.g.,
tricyclohexylphosphine), and a base (e.g., K3POa).[4]

Caption: General workflow for the synthesis of 5-Cyclopropylpyridin-2-amine.

Upon completion, the reaction mixture is typically subjected to an aqueous workup, extracted
with an organic solvent like ethyl acetate, and the crude product is purified via silica gel column
chromatography to yield the final, high-purity compound.[4]

Experimental Protocols for Physicochemical
Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential.
The following section outlines self-validating methodologies for determining the key
physicochemical properties that are most relevant to drug discovery.
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Protocol 1: pKa Determination by Potentiometric
Titration

The pKa, or ionization constant, is crucial as it determines the charge state of a molecule at a
given pH.[8]

o Preparation: Accurately weigh ~5-10 mg of 5-Cyclopropylpyridin-2-amine and dissolve it in
a known volume (e.g., 50 mL) of a co-solvent system (e.g., 20% methanol in water) to
ensure solubility.

« Titration: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Titrate the sample solution
with a standardized solution of a strong acid (e.g., 0.1 M HCI) in small, precise increments.

o Data Acquisition: Record the pH of the solution after each addition of titrant.

¢ Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the
inflection point of the resulting titration curve, specifically the pH at which the amine is 50%
protonated.

» Causality: Potentiometric titration directly measures the change in proton concentration (pH)
as a base is neutralized by an acid. This provides a highly accurate and reliable measure of
the compound's basicity, which is fundamental to predicting its behavior in the acidic
environment of the stomach or the near-neutral pH of the blood.

Protocol 2: LogP/LogDz7.4 Determination by Shake-Flask
Method

Lipophilicity, expressed as LogP (for the neutral species) or LogD (at a specific pH), is a
primary indicator of a drug's ability to cross cell membranes.[3]

o System Preparation: Prepare a biphasic system of n-octanol and a buffer solution at pH 7.4
(to mimic physiological conditions). Pre-saturate the n-octanol with buffer and the buffer with
n-octanol by mixing them vigorously and allowing the layers to separate.

o Sample Preparation: Prepare a stock solution of 5-Cyclopropylpyridin-2-amine in the pH
7.4 buffer.
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Partitioning: Add a known volume of the stock solution to a known volume of the pre-
saturated n-octanol in a vial.

Equilibration: Seal the vial and shake it for a set period (e.g., 2-4 hours) to allow the
compound to partition between the two phases until equilibrium is reached.

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and
organic layers.

Quantification: Carefully remove an aliquot from each layer and determine the concentration
of the compound in each phase using a suitable analytical method, such as HPLC-UV.

Calculation: The LogD~.4 is calculated as the base-10 logarithm of the ratio of the
concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality: The shake-flask method is considered the "gold standard" because it measures
the direct partitioning of a compound at equilibrium.[3] Using n-octanol is standard because
its properties are thought to reasonably mimic the lipid bilayer of cell membranes.[3]
Measuring at pH 7.4 is critical for ionizable molecules like this amine, as it provides a more
biologically relevant measure of lipophilicity than the LogP of the neutral form alone.
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Caption: Workflow for experimental determination of key physicochemical properties.

Implications for Drug Discovery and Development

The physicochemical properties of 5-Cyclopropylpyridin-2-amine have direct and predictable
consequences for its potential as a drug scaffold.

« lonization and Solubility: The predicted pKa of ~6.88 is particularly interesting.[4] This value
is very close to the physiological pH of 7.4. This means that at pH 7.4, a significant portion of
the molecules will exist in the neutral, free-base form, while another portion will be in the
protonated, cationic form. The protonated form generally exhibits higher agueous solubility,
which is beneficial for formulation and absorption from the gastrointestinal tract.[9] The
neutral form, however, is typically more capable of crossing lipid cell membranes. This
balance is often a desirable feature in drug candidates.
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 Lipophilicity and Permeability: While an experimental LogP value is not available, the
presence of the cyclopropyl group and the pyridine ring suggests a moderate level of
lipophilicity. This property is a key component of frameworks like Lipinski's "Rule of Five,"
which correlates physicochemical properties with oral bioavailability.[10] A balanced LogP is
essential for achieving sufficient membrane permeability without compromising aqueous
solubility or introducing issues with metabolic instability or off-target toxicity.[3]

» Structural Impact: The cyclopropyl group is more than just a lipophilic substituent. Its rigid,
three-dimensional nature can enforce a specific conformation on the molecule, potentially
leading to higher binding affinity and selectivity for its biological target. This contrasts with
more flexible alkyl chains. Furthermore, the cyclopropyl moiety is often less susceptible to
metabolic oxidation compared to isopropyl or t-butyl groups, a strategy frequently employed
to improve a drug's half-life.

Conclusion

5-Cyclopropylpyridin-2-amine is a well-defined chemical entity with a unique combination of
structural features that make it a compound of interest for pharmaceutical research. Its
predicted physicochemical properties—particularly its pKa near physiological pH—suggest a
favorable balance between aqueous solubility and membrane permeability. The spectroscopic
data provide a clear fingerprint for its identification and quality control. The outlined
experimental protocols offer a robust framework for empirically verifying its properties, a critical
step in any drug discovery program. By leveraging a deep understanding of these foundational
chemical characteristics, researchers can more effectively utilize 5-Cyclopropylpyridin-2-
amine as a scaffold to design and synthesize the next generation of targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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